molecular formula C9H15N3S B8453126 N-methyl-1-(thiazol-2-yl)piperidin-4-amine

N-methyl-1-(thiazol-2-yl)piperidin-4-amine

Cat. No. B8453126
M. Wt: 197.30 g/mol
InChI Key: PGOSAMCJXLMYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(thiazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.30 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-methyl-1-(1,3-thiazol-2-yl)piperidin-4-amine

InChI

InChI=1S/C9H15N3S/c1-10-8-2-5-12(6-3-8)9-11-4-7-13-9/h4,7-8,10H,2-3,5-6H2,1H3

InChI Key

PGOSAMCJXLMYMS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

384 mg (8.0 mmol, 60% in mineral oil) sodium hydride and 500 μl (8.0 mmol) iodomethane were added in turn to a solution of 1.13 g (4.0 mmol) (1-thiazol-2-yl-piperidin-4-yl)-carbamic acid-tert-butyl ester (see example 5a) for synthesis) in MeCN (40 ml). The reaction solution was stirred for 1 h at RT. Subsequently, a further 192 mg (4.0 mmol, 60% in mineral oil) sodium hydride and 250 μl (4.0 mmol) iodomethane were added and stirring took place for a further hour. Subsequently, 25% aq. ammoniac solution (2 ml) were added and concentration took place in vacuo. The residue was extracted with chloroform. The organic solution was washed with water and brine in turn, dried over MgSO4, filtered, and concentrated in vacuo. This residue was dissolved in EtOH (10 ml) and a sat. ethereal HCl soln (20 ml) was added. After 1 h stirring at RT, concentration took place in vacuo. The residue was taken up by ether (20 ml) and water (30 ml) was added. After separation of the organic phase, the aqueous phase was made basic (pH>11) with a 20% NaOH soln. Extraction subsequently took place with chloroform. The organic phase was dried over MgSO4, filtered, and concentrated in vacuo. 786 mg (3.99 mmol, 99%) N-methyl-1-(thiazol-2-yl)piperidine-4-amine were thus obtained.
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
250 μL
Type
reactant
Reaction Step Two
[Compound]
Name
aq. ammoniac solution
Quantity
2 mL
Type
reactant
Reaction Step Three

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